

Safety data sheet for 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde

Cat. No.: B1341779

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde

This document provides a comprehensive technical guide for the safe handling, storage, and use of **2-(Trifluoromethyl)pyrimidine-5-carbaldehyde** (CAS No: 304693-66-1).[\[1\]](#)[\[2\]](#)

Designed for researchers, chemists, and drug development professionals, this guide moves beyond standard safety data sheet (SDS) formats to deliver field-proven insights and protocols grounded in established safety principles. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation when working with this reactive chemical intermediate.

Section 1: Compound Identification and Scientific Context

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring an electron-deficient pyrimidine ring activated by a trifluoromethyl group and a reactive aldehyde moiety, makes it a valuable building block for the synthesis of complex molecular architectures.

Key Identifiers:

- IUPAC Name: **2-(trifluoromethyl)pyrimidine-5-carbaldehyde**[\[3\]](#)

- CAS Number: 304693-66-1[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₆H₃F₃N₂O[\[3\]](#)
- Molecular Weight: 176.10 g/mol [\[3\]](#)
- Canonical SMILES: C1=C(C=NC(=N1)C(F)(F)F)C=O[\[3\]](#)

Given its utility in the synthesis of novel pharmaceutical agents, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Section 2: Comprehensive Hazard Profile and GHS Classification

While specific toxicological data for **2-(Trifluoromethyl)pyrimidine-5-carbaldehyde** is limited, a robust hazard assessment can be constructed by examining data from structurally similar compounds, particularly other substituted trifluoromethyl-pyrimidines. The primary hazards are associated with its irritant properties and potential for harm if ingested or inhaled.

Based on an analysis of analogous compounds, the following GHS classifications are recommended:

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation [4] [5]
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation [4] [5]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation [5] [6]
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed [7]

Signal Word:Warning

Precautionary Statements (Selected):

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]
- P264: Wash skin thoroughly after handling.[5][6]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
- P312: Call a POISON CENTER or doctor if you feel unwell.[6]

Section 3: Engineering Controls and Risk Mitigation

The foundation of safe laboratory practice lies in the implementation of robust engineering controls that minimize exposure potential at the source.

Primary Engineering Control: Chemical Fume Hood All handling of **2-(Trifluoromethyl)pyrimidine-5-carbaldehyde**, from weighing solids to preparing solutions and running reactions, must be conducted within a properly functioning chemical fume hood.[4] This is critical to prevent the inhalation of fine powders or vapors, which may cause respiratory irritation.[5][6]

Secondary Controls:

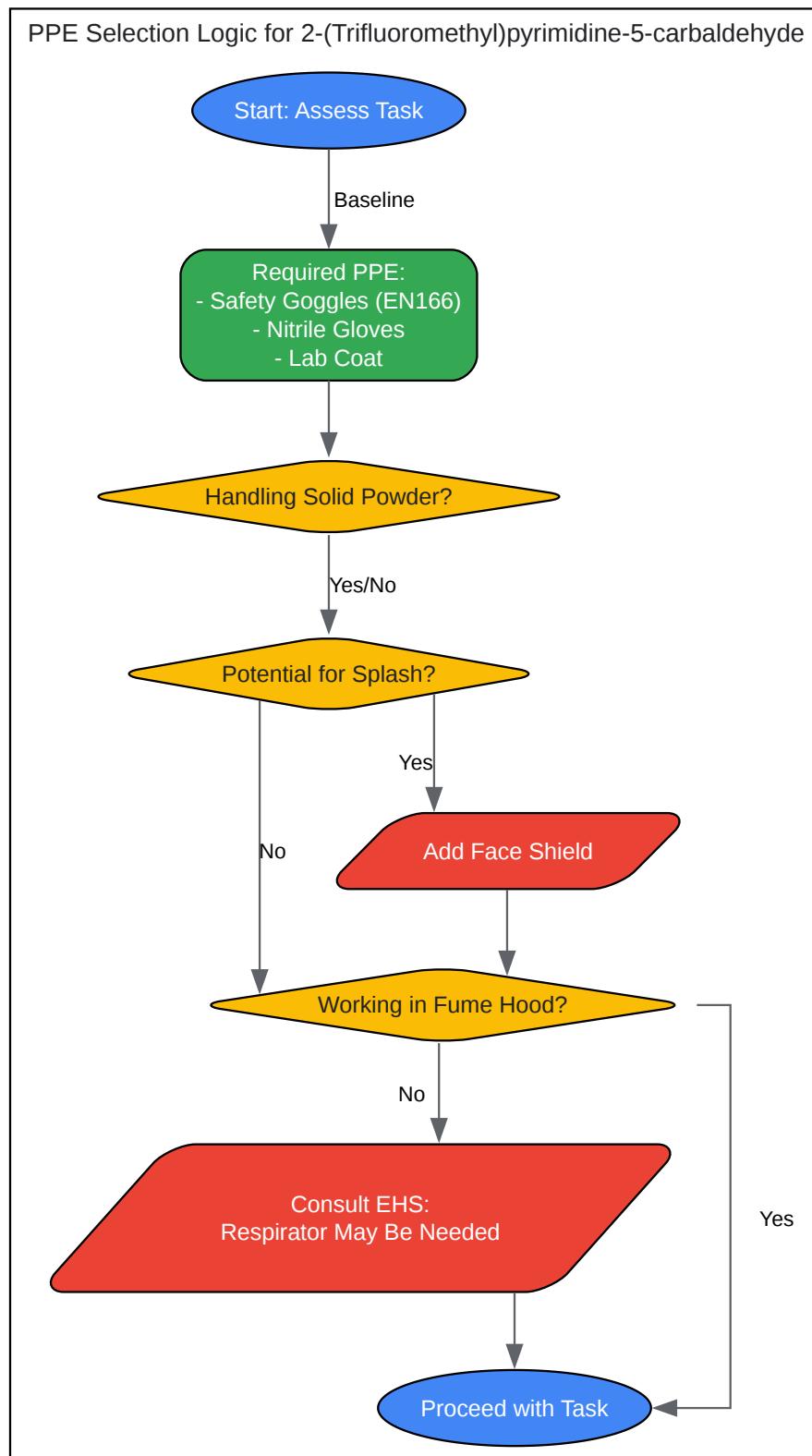
- Ventilation: Ensure the laboratory has adequate general ventilation to dilute fugitive emissions.
- Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[4][8] Their proximity is crucial for immediate decontamination in the event of an accidental splash.

Section 4: Protocols for Safe Handling and Storage

Adherence to meticulous handling and storage protocols is essential for preventing accidental exposure and maintaining the chemical's purity.

Handling Protocol:

- Preparation: Before handling, ensure all required PPE is donned correctly (see Section 5). Designate a specific area within the fume hood for the procedure.
- Weighing: When weighing the solid, use a draft shield or weigh the material in a glove bag if it is particularly fine or static-prone to prevent dispersal.
- Transfers: Use spatulas and other tools carefully to avoid generating dust. For solution transfers, use appropriate volumetric glassware and pipetting devices.
- Housekeeping: Clean any spills immediately, as outlined in Section 6. Wash hands thoroughly with soap and water after handling is complete.[5][6]
- Prohibition: Do not eat, drink, or smoke in any area where this chemical is handled or stored. [4][5]


Storage Protocol:

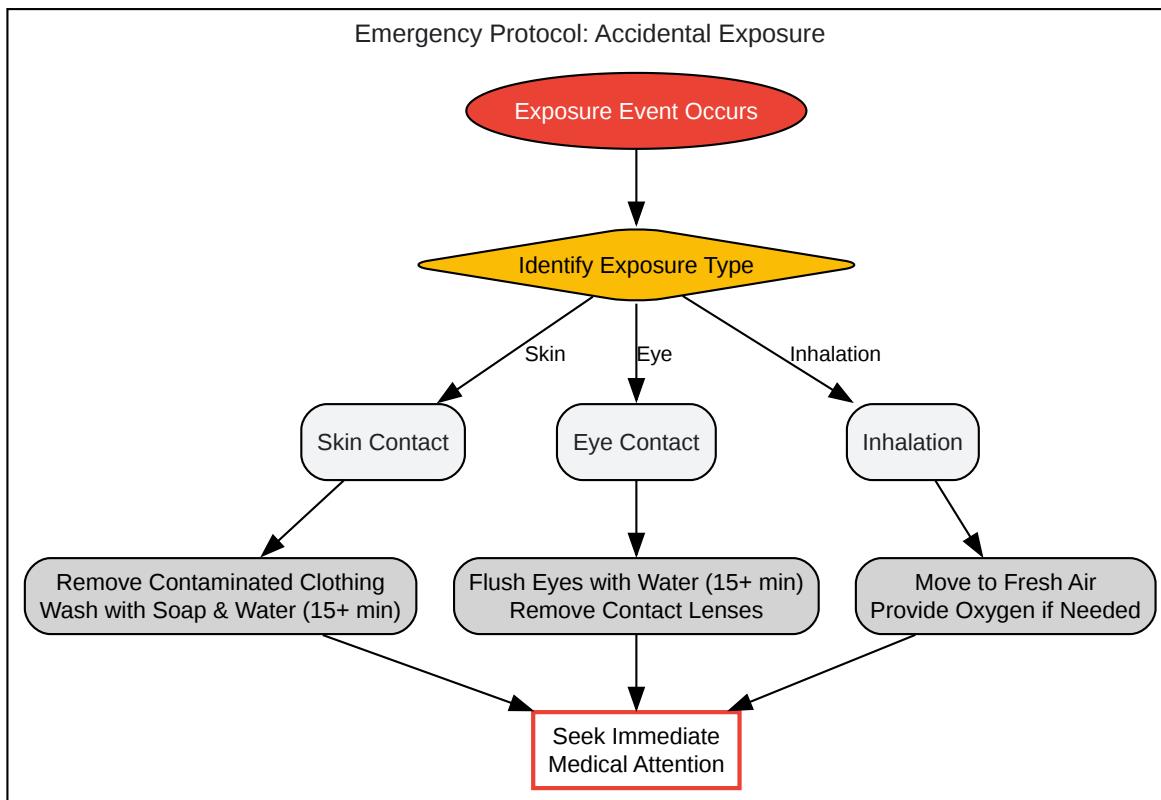
- Container: Store in a tightly closed container to prevent moisture ingress and sublimation.[6][9]
- Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[8][9] Many suppliers recommend storing in a freezer to maintain long-term stability.[8][10]
- Incompatibilities: Segregate from strong oxidizing agents and strong acids.[4][8][10]

Section 5: Personal Protective Equipment (PPE) Selection

PPE is the final line of defense and must be selected based on a thorough risk assessment of the specific task being performed.

- Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[\[4\]](#) If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
- Skin Protection:
 - Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves properly and wash hands after removal.[\[9\]](#)
 - Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect skin and personal clothing.
- Respiratory Protection: For most operations within a fume hood, respiratory protection is not required. However, if engineering controls are not sufficient or during a large-scale spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[\[4\]](#)

[Click to download full resolution via product page](#)


Caption: PPE selection workflow for handling the compound.

Section 6: Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

Personal Exposure:

- Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5][9]
- Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][9] Seek medical attention if irritation persists.[4]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][9]

[Click to download full resolution via product page](#)

Caption: Decision tree for responding to an accidental exposure.

Spills and Leaks:

- Evacuate: Evacuate non-essential personnel from the immediate area.
- Ventilate: Ensure the area is well-ventilated (fume hood extraction).
- Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.^[5] Do not use combustible materials like paper towels.

- Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[8]
- Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Fire-Fighting Measures:

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
- Hazards from Combustion: Thermal decomposition may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NO_x), and hydrogen fluoride. [4]
- Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[4][9]

Section 7: Physical and Chemical Properties

Property	Value	Source
Molecular Weight	176.10 g/mol	[3]
Molecular Formula	C ₆ H ₃ F ₃ N ₂ O	[3]
Appearance	Solid (form may vary)	[4]
Purity	≥96% (typical)	[2]
CAS Number	304693-66-1	[2][3]

Section 8: Stability and Reactivity

- Reactivity: The aldehyde functional group is reactive and can participate in various chemical reactions.
- Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, tightly sealed).[5]

- Conditions to Avoid: Avoid exposure to moisture, excessive heat, and sources of ignition.[11]
- Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[4][8][10][11]
- Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, and hydrogen fluoride.[4]

Section 9: Toxicological Profile

Direct toxicological studies on **2-(Trifluoromethyl)pyrimidine-5-carbaldehyde** are not widely available in public literature. However, the toxicology of related compounds provides critical insight. The primary concerns are local irritant effects on the skin, eyes, and respiratory system.

Furthermore, a case study on the related compound 5-amino-2-(trifluoromethyl)pyridine reported that inhalation led to severe systemic toxicity, including methemoglobinemia and toxic encephalopathy.[12] While this is a different molecule, the presence of the trifluoromethyl-pyridine core suggests that researchers should be vigilant for any signs of systemic effects after exposure and should treat any significant inhalation event seriously. This underscores the critical importance of using engineering controls like fume hoods to prevent inhalation.

Section 10: Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

- Waste Product: Dispose of this material as hazardous waste. Do not allow it to enter drains or waterways.[5][9]
- Contaminated Packaging: Uncleaned containers should be treated as the product itself.[13] They must be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is disposed of or recycled.

Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | 304693-66-1 [sigmaaldrich.com]
- 2. 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | CymitQuimica [cymitquimica.com]
- 3. 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | C6H3F3N2O | CID 17750941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aksci.com [aksci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Safety data sheet for 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1341779#safety-data-sheet-for-2-trifluoromethyl-pyrimidine-5-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com